![molecular formula C45H72O16 B600224 [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate CAS No. 84680-75-1](/img/structure/B600224.png)
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate
描述
Astragaloside I是一种主要存在于黄芪根部的三萜皂苷化合物,黄芪是传统中医中广泛使用的一种植物。 该化合物以其多种药理特性而闻名,包括免疫调节、抗炎和抗氧化作用 .
作用机制
Astragaloside I通过各种分子靶点和途径发挥其作用:
免疫调节: 增强巨噬细胞和淋巴细胞等免疫细胞的活性。
抗炎: 抑制促炎细胞因子和介质的产生。
抗氧化: 清除自由基并上调抗氧化酶.
分子通路: 涉及NF-κB、PI3K/Akt和MAPK等通路的调节.
生化分析
Biochemical Properties
Astragaloside I interacts with various biomolecules, playing a significant role in biochemical reactions. It is involved in the mevalonate pathway, which is crucial for the biosynthesis of several classes of biomolecules . The expression levels of genes related to the mevalonate pathway vary in different organs of the Astragalus plant .
Cellular Effects
Astragaloside I has shown therapeutic effects in animal models of diseases such as diabetes mellitus . It has anti-inflammatory effects, including suppressing inflammatory factors, increasing T and B lymphocyte proliferation, and inhibiting neutrophil adhesion-associated molecules . It also has antioxidative stress effects, including scavenging reactive oxygen species, cellular scorching, and regulating mitochondrial gene mutations .
Molecular Mechanism
Astragaloside I exerts its effects at the molecular level through various mechanisms. It has been found to interact with the Wnt/β-catenin signaling pathway, stimulating osteoblast differentiation and exhibiting osteogenic activity . In addition, it has been suggested that Astragaloside I may mediate protective effects in inflammatory models through activation of the Wnt signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Astragaloside I have been observed to change over time. For instance, Astragaloside I has been shown to slow the progression of pathological signs in the kidney, including glomeruli and tubules, in animal models .
Dosage Effects in Animal Models
The effects of Astragaloside I vary with different dosages in animal models. For example, Astragaloside IV, a derivative of Astragaloside I, has shown to have a significant reduction in tumor volume and weight in animal models at certain dosages .
Metabolic Pathways
Astragaloside I is involved in several metabolic pathways. It is part of the mevalonate pathway, which is crucial for the biosynthesis of several classes of biomolecules . It has also been suggested that Astragaloside I may be synthesized in the leaves and stem of the Astragalus plant and then translocated to the root .
Transport and Distribution
Astragaloside I is transported and distributed within cells and tissues. It has been suggested that Astragaloside I is synthesized in the leaves and stem of the Astragalus plant and then translocated to the root
准备方法
合成路线和反应条件: Astragaloside I可以通过水解黄芪皂苷IV来合成。 水解可以通过酸水解、酶水解或史密斯降解来实现 。这些方法的反应条件各不相同:
酸水解: 通常涉及在受控温度和时间条件下使用强酸,如盐酸。
酶水解: 利用特定酶来切割糖苷键。
史密斯降解: 涉及糖苷的氧化,然后进行水解。
工业生产方法: Astragaloside I的工业生产通常涉及从黄芪根中提取。 提取过程可以使用响应面法进行优化,该方法涉及调整溶剂浓度、固液比和提取时间等参数以最大限度地提高产量 .
化学反应分析
反应类型: Astragaloside I会经历各种化学反应,包括:
氧化: 可以被氧化形成不同的衍生物。
还原: 还原反应可以改变其官能团。
取代: 糖苷键可以被其他糖基部分取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化铝锂是典型的还原剂。
取代: 可以使用酶法或化学方法取代糖苷键。
科学研究应用
Astragaloside I具有广泛的科学研究应用:
化学: 用作三萜皂苷研究中的参考化合物。
生物学: 研究其在调节免疫反应和预防氧化应激中的作用。
医学: 探索其在治疗癌症、心血管疾病和神经退行性疾病等疾病方面的潜在治疗作用.
工业: 用于开发保健品和草药。
相似化合物的比较
Astragaloside I是黄芪中发现的一系列皂苷家族的一部分,包括Astragaloside II、Astragaloside III和Astragaloside IV 。与这些化合物相比,Astragaloside I具有独特的结构特征,有助于其独特的药理特征。 例如,Astragaloside IV因其神经保护和心脏保护作用而得到更广泛的研究,而Astragaloside I则以其免疫调节特性而闻名 .
类似化合物:
- Astragaloside II
- Astragaloside III
- Astragaloside IV
属性
IUPAC Name |
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHCYYSIAXMSPA-OOCCOBHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84680-75-1 | |
| Record name | Astragaloside I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84680-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ASTRAGALOSIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CT26I88H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Astragaloside I interact with its target and what are the downstream effects?
A1: Astragaloside I has been shown to interact with various molecular targets, contributing to its diverse pharmacological activities. One prominent mechanism involves the activation of the Wnt/β-catenin signaling pathway []. This pathway plays a crucial role in cell proliferation, differentiation, and development. Astragaloside I has been shown to promote osteoblast differentiation [] and enhance osteogenesis in periodontal ligament stem cells [] through this pathway. Additionally, Astragaloside I has demonstrated neuroprotective effects by reducing apoptosis of hippocampal neurons induced by intermittent hypoxia, potentially by modulating the expression of hypoxia-inducible factor-1α (HIF-1α) [].
Q2: What are the in vitro and in vivo efficacy findings related to Astragaloside I?
A2: In vitro studies have revealed that Astragaloside I exhibits a range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects []. In cell-based assays, it has shown efficacy in protecting vascular endothelial cells from oxidative damage induced by oxidized low-density lipoprotein (ox-LDL) []. Animal models have further demonstrated its potential in various disease contexts, such as reducing hippocampal neuron impairment caused by intermittent hypoxia in rats [] and ameliorating ductular reaction and liver fibrosis in a mouse model of cholestatic liver disease [].
Q3: What is the structural characterization of Astragaloside I, including its molecular formula, weight, and spectroscopic data?
A4: Astragaloside I is a cycloartane-type triterpenoid saponin. Its molecular formula is C41H68O14, and it has a molecular weight of 784.97 g/mol. Spectroscopic characterization involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key structural features include a cycloastragenol aglycone moiety with various sugar moieties attached. Detailed spectroscopic data can be found in publications focusing on the isolation and structural elucidation of Astragaloside I [, ].
Q4: What analytical methods are used to characterize, quantify, and monitor Astragaloside I?
A5: Various analytical techniques are employed for the analysis of Astragaloside I. High-performance liquid chromatography (HPLC) coupled with detectors like ultraviolet (UV) detectors [, ], evaporative light scattering detectors (ELSD) [, , , ], and mass spectrometers (MS) [, , ] are commonly used for separation and quantification. Thin-layer chromatography (TLC) coupled with scanning densitometry can also be used for both qualitative and quantitative analysis [, ].
Q5: How has research on Astragaloside I been aided by computational chemistry and modeling?
A6: Computational chemistry and modeling tools have been increasingly utilized to understand the interactions of Astragaloside I with its molecular targets and to predict its potential biological activities. Molecular docking studies can provide insights into the binding affinity and interactions between Astragaloside I and specific proteins involved in relevant signaling pathways []. Quantitative structure-activity relationship (QSAR) models, based on the chemical structure of Astragaloside I and its derivatives, can help predict the activity and potency of new analogs, guiding the development of more effective therapeutic agents [, ].
Q6: How do modifications to the structure of Astragaloside I impact its activity, potency, and selectivity (SAR)?
A7: The structure-activity relationship (SAR) of Astragaloside I and its derivatives has been an area of active research. Studies suggest that the number and type of sugar moieties attached to the cycloastragenol aglycone play a crucial role in determining the pharmacological activity and potency of Astragaloside I []. For instance, Astragaloside IV, a derivative of Astragaloside I with a different glycosylation pattern, exhibits distinct pharmacological activities and potency compared to Astragaloside I [].
Q7: What is known about the stability of Astragaloside I under various conditions and what formulation strategies can be used to improve its stability, solubility, or bioavailability?
A8: The stability of Astragaloside I can be influenced by factors such as temperature, pH, and exposure to light and oxygen. Studies have shown that the acylated forms of astragalosides, like astragaloside I and astragaloside II, can be hydrolyzed to form astragaloside IV during sample preparation, particularly when using alkaline conditions []. This highlights the importance of standardized extraction and analytical methods to ensure accurate quantification of Astragaloside I in plant material and formulations. Strategies to enhance its stability, solubility, and bioavailability include encapsulation techniques, the development of nanoparticles, and the use of novel drug delivery systems [].
Q8: What are the biotechnological approaches used for the sustainable production of Astragaloside I?
A9: Plant tissue culture techniques, such as hairy root cultures, have emerged as promising alternatives for the sustainable production of Astragaloside I [, ]. These methods offer several advantages over traditional plant cultivation, including controlled growth conditions, faster growth cycles, and the potential for higher yields of desired compounds. Furthermore, the use of elicitors, such as methyl jasmonate, in plant cell cultures has been shown to significantly enhance the production of Astragaloside I [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


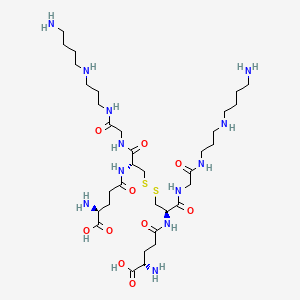
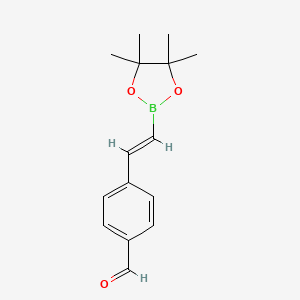
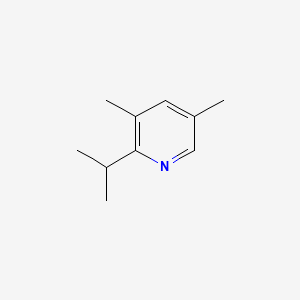

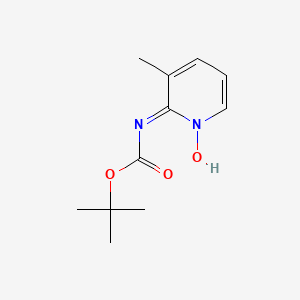


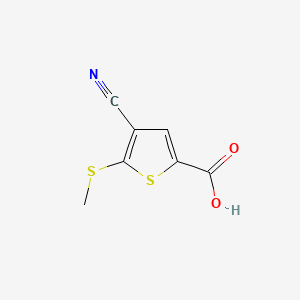
![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)

![Tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]bis(triphenylphosphine oxide)europium](/img/structure/B600160.png)

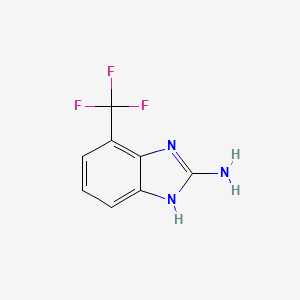
![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide](/img/structure/B600163.png)
